![molecular formula C5H7Cl2N5 B564636 2-Aminopurine dihydrochloride CAS No. 76124-64-6](/img/structure/B564636.png)
2-Aminopurine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminopurine dihydrochloride is a fluorescent analog of guanosine . It can be used as a fluorescence probe for nucleic acid structure and dynamics . Incorporating 2-Aminopurine dihydrochloride into DNA quenches its fluorescence .
Synthesis Analysis
A fundamentally new synthetic approach to the synthesis of 2-aminopurine has been developed. It consists in the combination of the creation of a condensed polyazotic heterocyclic tetrazolopyrimidine structure, its transformation into triaminopyrimidine, and its subsequent cyclization into 2-aminopurine .
Molecular Structure Analysis
2-Aminopurine is a structural analog of guanine . It is widely used in biochemical settings .
Chemical Reactions Analysis
2-Aminopurine dihydrochloride is used as a site-specific probe of nucleic acid structure and dynamics . It base pairs with cytosine in a wobble configuration or with thymine in a Watson–Crick geometry .
Scientific Research Applications
CDK2 Inhibition for Triple-Negative Breast Cancer (TNBC)
Background::- Molecular dynamics simulations supported the favorable binding mode of compound 11l, making it a potential lead for CDK2 selective inhibitors .
DNA Computing with 2-Aminopurine
Background::- This system operates DNA contrary logic pairs (D-CLPs), providing a versatile output for DNA computing .
Synthesis Methodology for 2-Aminopurine
Background::Safety And Hazards
Future Directions
2-Aminopurine (2AP), a fluorescent nucleobase analogue, can be substituted in strategic positions of DNA or RNA molecules to act as a site-specific probe to monitor folding and folding dynamics of nucleic acids . This leads to a straightforward method, using SHAPE probing with benzoyl cyanide, to select appropriate nucleotide sites for 2AP substitution .
properties
IUPAC Name |
7H-purin-2-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5.2ClH/c6-5-7-1-3-4(10-5)9-2-8-3;;/h1-2H,(H3,6,7,8,9,10);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYNIVFDDGHSJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)N)N=CN2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696517 |
Source
|
Record name | 7H-Purin-2-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminopurine dihydrochloride | |
CAS RN |
76124-64-6 |
Source
|
Record name | 7H-Purin-2-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.